REACTION_CXSMILES
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[CH:1]1[C:6]([CH:7]=O)=[CH:5][C:4]2[O:9][CH2:10][O:11][C:3]=2[CH:2]=1.[C:12]([O:20][CH2:21][CH3:22])(=[O:19])[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15].N1CCCCC1.C(O)(=O)C>C1(C)C=CC=CC=1>[CH:7](=[C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[C:12]([O:20][CH2:21][CH3:22])=[O:19])[C:6]1[CH:1]=[CH:2][C:3]2[O:11][CH2:10][O:9][C:4]=2[CH:5]=1
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Name
|
|
Quantity
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50 g
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Type
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reactant
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Smiles
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C1=CC2=C(C=C1C=O)OCO2
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Name
|
|
Quantity
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53.34 g
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Type
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reactant
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Smiles
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C(CC(=O)OCC)(=O)OCC
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Name
|
|
Quantity
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2.26 g
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Type
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reactant
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Smiles
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N1CCCCC1
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Name
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|
Quantity
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1.6 g
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Type
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reactant
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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110 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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Smiles
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C(C1=CC=2OCOC2C=C1)=C(C(=O)OCC)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |